molecular formula C24H21N3O2 B11566428 8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11566428
M. Wt: 383.4 g/mol
InChI Key: BXRDRFAACQWCQV-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a pyrazoloquinazoline core with methoxyphenyl and phenyl substituents, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-methyl-3-phenylpyrazole to form an intermediate, which is then cyclized with anthranilic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated quinazoline compounds.

Scientific Research Applications

8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbial pathogens. The compound also modulates signaling pathways involved in inflammation, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

    Quinoxaline: Another diazanaphthalene isomer with similar biological activities.

    Phthalazine: A benzodiazine isomer with potential therapeutic applications.

Uniqueness

8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C24H21N3O2/c1-15-23(17-6-4-3-5-7-17)24-25-14-20-21(27(24)26-15)12-18(13-22(20)28)16-8-10-19(29-2)11-9-16/h3-11,14,18H,12-13H2,1-2H3

InChI Key

BXRDRFAACQWCQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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